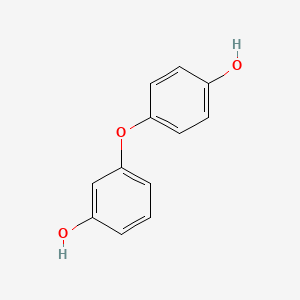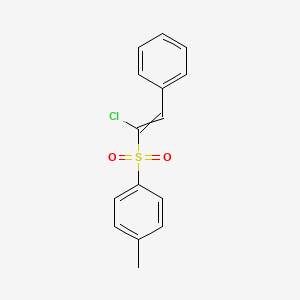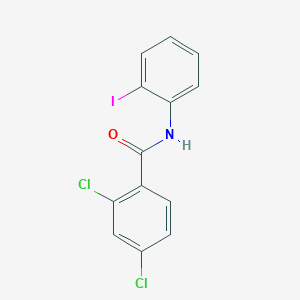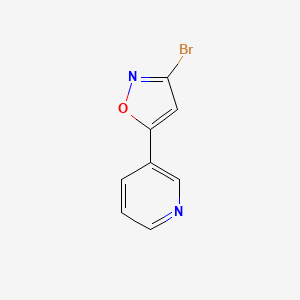
4-Bromo-N-(1-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C₁₇H₁₂BrNO It is a derivative of benzamide, where the benzamide moiety is substituted with a bromine atom at the 4-position and a naphthyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(1-naphthyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 1-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The naphthyl group can participate in oxidation reactions to form naphthoquinones, while reduction reactions can convert the carbonyl group to an alcohol.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Oxidation Products: Naphthoquinones or other oxidized derivatives.
Reduction Products: Alcohols or reduced aromatic compounds.
科学研究应用
4-Bromo-N-(1-naphthyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 4-Bromo-N-(1-naphthyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and naphthyl groups can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
相似化合物的比较
4-Bromo-N-(2-naphthyl)benzamide: Similar structure but with the naphthyl group at the 2-position.
4-Chloro-N-(1-naphthyl)benzamide: Chlorine substituent instead of bromine.
4-Bromo-N-(1-phenyl)benzamide: Phenyl group instead of naphthyl.
Uniqueness: 4-Bromo-N-(1-naphthyl)benzamide is unique due to the specific positioning of the bromine and naphthyl groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for halogen bonding, while the naphthyl group provides additional hydrophobic interactions, making it a valuable compound for various applications.
属性
分子式 |
C17H12BrNO |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
4-bromo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12BrNO/c18-14-10-8-13(9-11-14)17(20)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) |
InChI 键 |
HRRXXGCANBDDNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11713748.png)

![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)

![6-bromo-3-[(1E)-1-hydrazinylideneethyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11713776.png)







